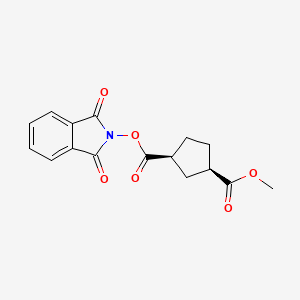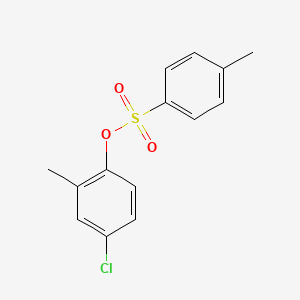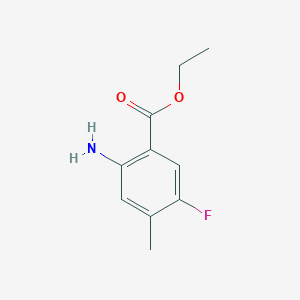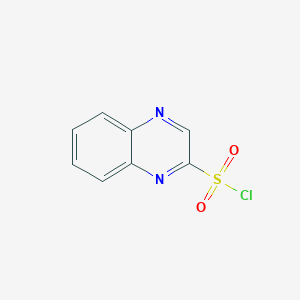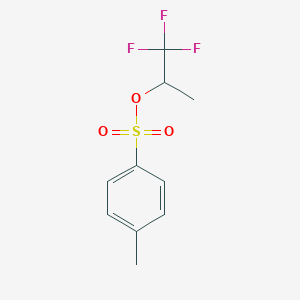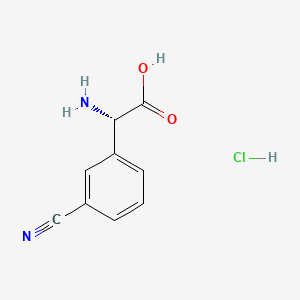![molecular formula C13H15NO5 B13562942 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxyazetidinyl moiety, and an acetic acid functional group. Its molecular formula is C13H15NO5, and it has a molecular weight of 265.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of an azetidine derivative with a benzyloxycarbonyl (Cbz) group, followed by hydroxylation at the 3-position of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale synthesis, with optimization for larger-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-branched peptide derivatives.
Industry: May be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may play a role in protecting the compound from premature degradation, while the hydroxyazetidinyl moiety may be involved in binding to the target .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid: Similar structure but with difluoro substitution, which may alter its reactivity and applications.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Contains an oxazolidinone ring instead of an azetidine ring, used in peptide synthesis.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(18)8-14(9-13)12(17)19-7-10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,15,16) |
InChI Key |
DIYVMGKOTZNMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)

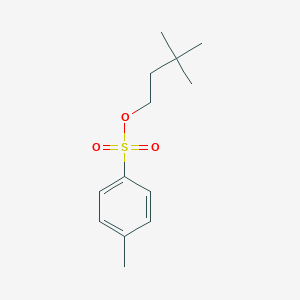
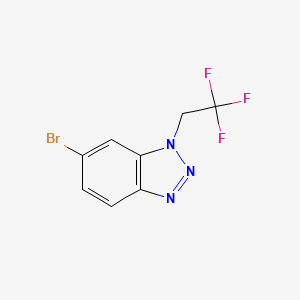
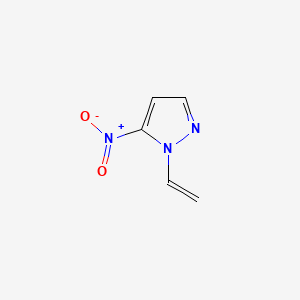
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

